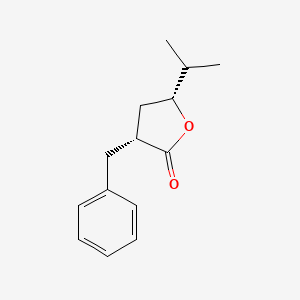
(3R,5R)-3-Benzyl-5-(propan-2-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-3-Benzyl-5-(propan-2-yl)oxolan-2-one is a chiral compound with a unique structure that includes a benzyl group and an isopropyl group attached to an oxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-Benzyl-5-(propan-2-yl)oxolan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a benzyl halide with a chiral oxirane in the presence of a base to form the desired oxolan-2-one ring. The reaction conditions often include temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product to ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-3-Benzyl-5-(propan-2-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a diol.
Substitution: Nucleophilic substitution reactions can replace the benzyl or isopropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones or carboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
(3R,5R)-3-Benzyl-5-(propan-2-yl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (3R,5R)-3-Benzyl-5-(propan-2-yl)oxolan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5R)-3-Benzyl-5-(methyl)oxolan-2-one: Similar structure but with a methyl group instead of an isopropyl group.
(3R,5R)-3-Benzyl-5-(ethyl)oxolan-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
(3R,5R)-3-Benzyl-5-(tert-butyl)oxolan-2-one: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (3R,5R)-3-Benzyl-5-(propan-2-yl)oxolan-2-one lies in its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
184422-38-6 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(3R,5R)-3-benzyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C14H18O2/c1-10(2)13-9-12(14(15)16-13)8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3/t12-,13-/m1/s1 |
Clé InChI |
FOODBEVINDMULC-CHWSQXEVSA-N |
SMILES isomérique |
CC(C)[C@H]1C[C@H](C(=O)O1)CC2=CC=CC=C2 |
SMILES canonique |
CC(C)C1CC(C(=O)O1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-](/img/structure/B14256852.png)

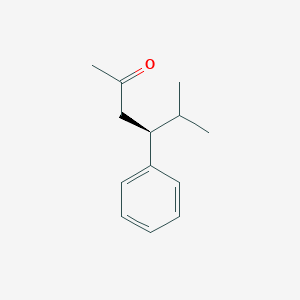
![N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14256857.png)
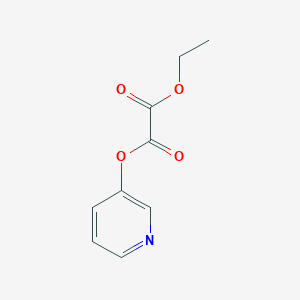
![Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14256864.png)
![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)
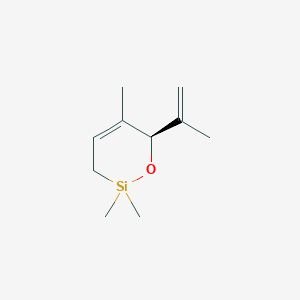
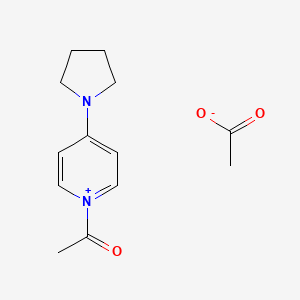
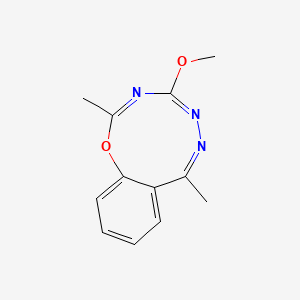
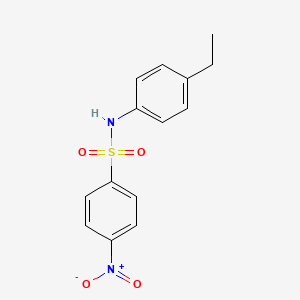


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
